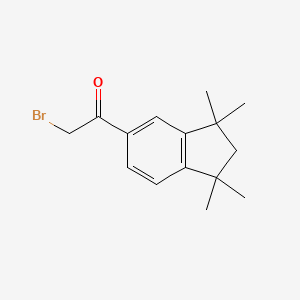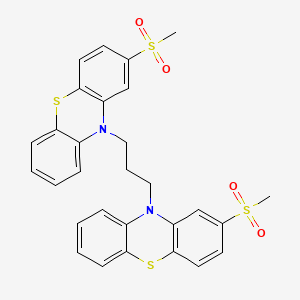![molecular formula C55H43Cl2F2N7O6S B13865494 N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib is a compound known for its role as a dual tyrosine kinase inhibitor. It is primarily used in the treatment of certain types of cancer, particularly breast cancer. This compound inhibits the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often overexpressed in cancer cells .
Vorbereitungsmethoden
The synthesis of N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This involves the reaction of 3-chloro-4-fluoroaniline with 2-chloro-4-nitrobenzoic acid to form an intermediate, which is then cyclized to form the quinazoline core.
Attachment of the furan ring: The quinazoline core is then reacted with 2-furancarboxaldehyde in the presence of a base to attach the furan ring.
Final modifications:
Analyse Chemischer Reaktionen
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and furan groups.
Reduction: Reduction reactions can occur at the nitro groups present in the intermediates during synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common reagents and conditions: Common reagents include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas in the presence of a palladium catalyst
Wissenschaftliche Forschungsanwendungen
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib has several scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors and their interactions with various receptors.
Biology: The compound is used to study cell signaling pathways, particularly those involving EGFR and HER2.
Medicine: It is used in the treatment of HER2-positive breast cancer and is being investigated for its potential in treating other types of cancer.
Industry: The compound is used in the pharmaceutical industry for the development of targeted cancer therapies
Wirkmechanismus
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib exerts its effects by inhibiting the tyrosine kinase domains of EGFR and HER2. It binds to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib is unique in its dual inhibition of EGFR and HER2. Similar compounds include:
Gefitinib: Inhibits EGFR but not HER2.
Erlotinib: Also inhibits EGFR but has a different chemical structure.
Dacomitinib: Inhibits multiple members of the EGFR family but has a broader spectrum of activity.
These comparisons highlight the specificity and dual-targeting capability of this compound, making it a valuable compound in targeted cancer therapy.
Eigenschaften
Molekularformel |
C55H43Cl2F2N7O6S |
|---|---|
Molekulargewicht |
1038.9 g/mol |
IUPAC-Name |
6-[5-[[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl-(2-methylsulfonylethyl)amino]methyl]furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C55H43Cl2F2N7O6S/c1-73(67,68)21-20-66(28-42-12-18-50(71-42)36-8-14-48-44(24-36)54(62-32-60-48)64-40-10-16-52(46(56)26-40)69-30-34-4-2-6-38(58)22-34)29-43-13-19-51(72-43)37-9-15-49-45(25-37)55(63-33-61-49)65-41-11-17-53(47(57)27-41)70-31-35-5-3-7-39(59)23-35/h2-19,22-27,32-33H,20-21,28-31H2,1H3,(H,60,62,64)(H,61,63,65) |
InChI-Schlüssel |
BFNCVPHJCMMDLN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)CC6=CC=C(O6)C7=CC8=C(C=C7)N=CN=C8NC9=CC(=C(C=C9)OCC1=CC(=CC=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


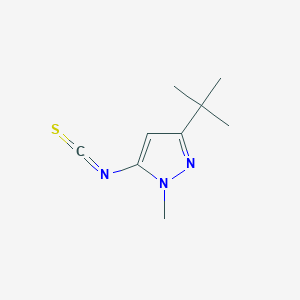

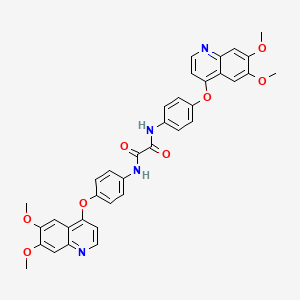
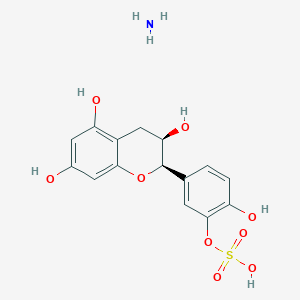
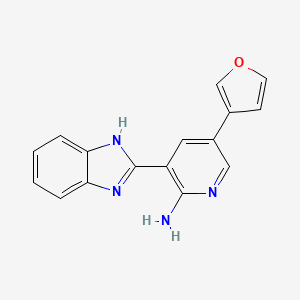

![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)
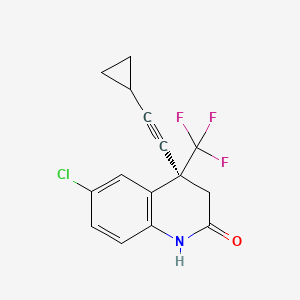
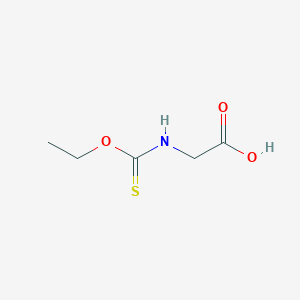
![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)
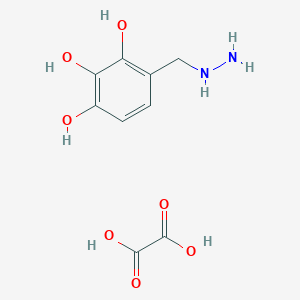
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)
